2,3-Dimethyl-4-pentyl-benzaldehyde

Catalog No.
S15980296
CAS No.
820237-18-1
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-4-pentyl-benzaldehyde

CAS Number

820237-18-1

Product Name

2,3-Dimethyl-4-pentyl-benzaldehyde

IUPAC Name

2,3-dimethyl-4-pentylbenzaldehyde

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-4-5-6-7-13-8-9-14(10-15)12(3)11(13)2/h8-10H,4-7H2,1-3H3

InChI Key

KMBNEUQKGHNQBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)C=O)C)C

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. Its molecular formula is C10H14BClN2O2C_{10}H_{14}BClN_2O_2 and it has a molecular weight of approximately 240.49 g/mol. This compound features a pyrimidine ring substituted with a chlorinated group and a boron-containing dioxaborolane moiety. The presence of the boron atom is significant as it can participate in various

The reactivity of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be attributed to both the chloro substituent and the boron-containing dioxaborolane. Typical reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.
  • Cross-Coupling Reactions: The boron atom can participate in cross-coupling reactions such as Suzuki coupling, where it reacts with organohalides to form biaryl compounds.
  • Hydrolysis: In the presence of water or aqueous conditions, the dioxaborolane moiety may undergo hydrolysis to release boric acid derivatives.

The synthesis of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves several steps:

  • Synthesis of Dioxaborolane: The starting material is often a boronic acid or its derivatives reacted with pinacol to form the dioxaborolane structure.
  • Chlorination of Pyrimidine: A suitable pyrimidine precursor is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
  • Coupling Reaction: The chlorinated pyrimidine is then coupled with the dioxaborolane via nucleophilic substitution or cross-coupling techniques.

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents targeting various diseases.
  • Materials Science: Potential use in developing new materials with specific electronic or optical properties due to its boron content.

Interaction studies involving 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are crucial for understanding its behavior in biological systems and its interactions with other molecules. These studies typically focus on:

  • Binding Affinity: Evaluating how well this compound binds to target proteins or enzymes.
  • Metabolic Stability: Assessing how this compound is metabolized in biological systems and its stability under physiological conditions.

Several compounds share structural similarities with 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. Here are some notable examples:

Compound NameStructureKey Features
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePyridine StructureContains a pyridine ring instead of pyrimidine; used in similar synthetic applications.
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidineBromopyrimidine StructureBrominated variant; may exhibit different reactivity patterns compared to chlorine-substituted compounds.
6-Methylpyrimidinylboronic Acid Pinacol EsterMethylpyrimidinyl StructureFeatures a methyl group; often used in cross-coupling reactions similar to those involving dioxaborolanes.

Uniqueness

The uniqueness of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyrimidine lies in its specific combination of a chlorinated pyrimidine structure with a highly substituted dioxaborolane moiety. This combination enhances its reactivity profile and potential applications in organic synthesis and medicinal chemistry compared to other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

204.151415257 g/mol

Monoisotopic Mass

204.151415257 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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